molecular formula C14H15NO2 B14463694 Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate CAS No. 71127-33-8

Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14463694
CAS No.: 71127-33-8
M. Wt: 229.27 g/mol
InChI Key: ATSNIEUEJQAIDJ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates . The reaction proceeds via the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate . This method is advantageous due to its broad scope, ease of implementation, and the ability to create three covalent bonds in one pot.

Industrial Production Methods

Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the fully saturated piperidine derivative.

    Substitution: The products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

71127-33-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 1-benzyl-2H-pyridine-5-carboxylate

InChI

InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3

InChI Key

ATSNIEUEJQAIDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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